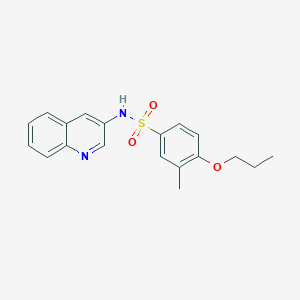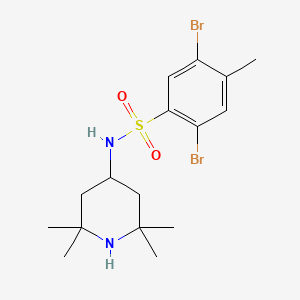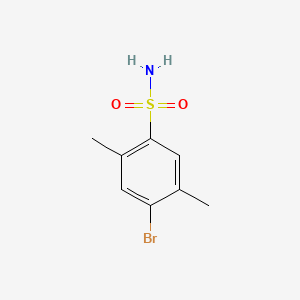![molecular formula C14H19ClN2O4S B603026 Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate CAS No. 1206136-78-8](/img/structure/B603026.png)
Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a chloromethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the ethyl ester group. The sulfonyl group is then attached to the chloromethylphenyl ring through a sulfonation reaction. The final step involves coupling the sulfonylated chloromethylphenyl ring with the piperazine ring under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
Uniqueness
Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
1206136-78-8 |
|---|---|
Molecular Formula |
C14H19ClN2O4S |
Molecular Weight |
346.8g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-methylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-14(18)16-6-8-17(9-7-16)22(19,20)12-4-5-13(15)11(2)10-12/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
BBVNWSLNVDXMOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B602947.png)
![2-[4-(5-Chloro-2-methoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B602949.png)

![(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602952.png)
amine](/img/structure/B602956.png)
amine](/img/structure/B602958.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B602959.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
amine](/img/structure/B602961.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)
![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
